molecular formula C25H23ClO9S B14943736 methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate

methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate

Cat. No.: B14943736
M. Wt: 535.0 g/mol
InChI Key: FVMNAZJFYMEJIR-UHFFFAOYSA-N
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Description

Methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a pyran ring, a benzodioxole moiety, and a chlorophenyl sulfanyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the pyran ring and the benzodioxole moiety, followed by the introduction of the chlorophenyl sulfanyl group. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific enzymes or receptors, leading to potential drug development applications.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups may enable it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
  • Methyl 3-(4-chlorophenyl)propanoate
  • Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate

Uniqueness

Compared to similar compounds, methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structural complexity makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H23ClO9S

Molecular Weight

535.0 g/mol

IUPAC Name

methyl 3-[6-[(4-chlorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C25H23ClO9S/c1-30-19-9-16(23(32-3)25-24(19)33-12-34-25)17(10-20(28)31-2)22-21(29)18(27)8-14(35-22)11-36-15-6-4-13(26)5-7-15/h4-9,17,29H,10-12H2,1-3H3

InChI Key

FVMNAZJFYMEJIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(CC(=O)OC)C3=C(C(=O)C=C(O3)CSC4=CC=C(C=C4)Cl)O)OC)OCO2

Origin of Product

United States

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